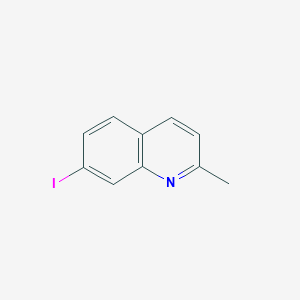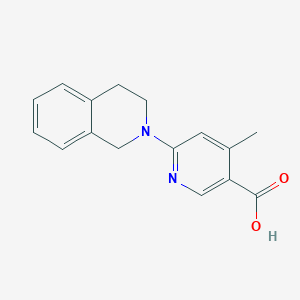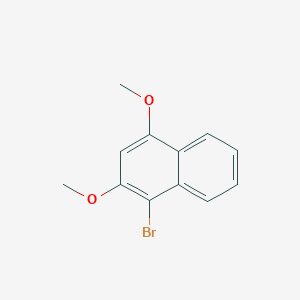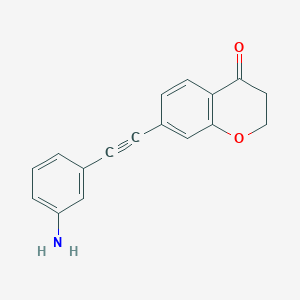
7-((3-Aminophenyl)ethynyl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((3-Aminophenyl)ethynyl)chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one framework consists of a benzene ring fused to a dihydropyranone ring, making it a crucial building block in medicinal chemistry .
Métodos De Preparación
The synthesis of 7-((3-Aminophenyl)ethynyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Análisis De Reacciones Químicas
7-((3-Aminophenyl)ethynyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, aqueous sodium hydroxide, and potassium carbonate . Major products formed from these reactions include 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one and 3-aryloxypropanenitriles .
Aplicaciones Científicas De Investigación
7-((3-Aminophenyl)ethynyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for designing novel compounds with significant biological activities. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . It is also used in the treatment of bronchial asthma and as a bleaching agent in photosynthesis .
Mecanismo De Acción
The mechanism of action of 7-((3-Aminophenyl)ethynyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and act as an antioxidant .
Comparación Con Compuestos Similares
7-((3-Aminophenyl)ethynyl)chroman-4-one can be compared with other chroman-4-one derivatives, such as flavanones, isoflavones, and spirochromanones. These compounds share a similar chroman-4-one framework but differ in their substituents and biological activities . For instance, flavanones exhibit significant antibacterial activity, while isoflavones are known for their estrogenic inhibitor properties .
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
7-[2-(3-aminophenyl)ethynyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H13NO2/c18-14-3-1-2-12(10-14)4-5-13-6-7-15-16(19)8-9-20-17(15)11-13/h1-3,6-7,10-11H,8-9,18H2 |
Clave InChI |
MAJPFCYXZUVUJK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1=O)C=CC(=C2)C#CC3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



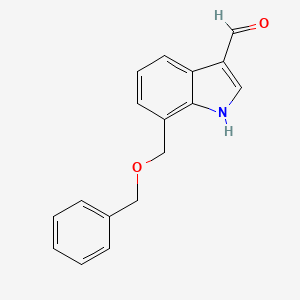
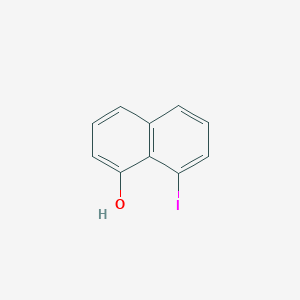

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)

